molecular formula C19H17N5O4S B2725066 3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034486-40-1

3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2725066
CAS RN: 2034486-40-1
M. Wt: 411.44
InChI Key: TZNXVZBZOPEKKN-UHFFFAOYSA-N
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Description

3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Innovative Synthesis Techniques : Research has led to the development of novel synthesis methods for azetidinone derivatives and other related compounds. For instance, one-pot synthesis approaches have been employed to create 1,2,3-triazole derivatives, showcasing the compound's utility in facilitating efficient chemical reactions under microwave-assisted conditions, leading to the discovery of compounds with potential antibacterial and antifungal activities (Sreerama et al., 2020).

  • Antimicrobial and Antitubercular Agents : Several studies have synthesized novel sulfonyl derivatives, incorporating azetidinone structures, which exhibit moderate to significant antibacterial, antifungal, and antitubercular properties. This highlights the compound's role in the development of new therapeutic agents against infectious diseases (Kumar et al., 2013).

  • Antioxidant and Corrosion Inhibitor : Derivatives of this compound have been evaluated for their effectiveness as antioxidants in lubricating oils, indicating its potential in industrial applications to enhance the longevity and performance of machinery. The compound's derivatives have also shown promising results as corrosion inhibitors, demonstrating its versatility beyond biological applications (Habib et al., 2014).

Chemical Modifications for Enhanced Activity

  • Chemical Modification for Antibacterial Enhancement : Efforts to chemically modify structures related to this compound have led to the synthesis of derivatives with improved antibacterial activities. These modifications aim to identify structural features crucial for biological activity and to optimize the compound's therapeutic potential, particularly against Gram-negative bacteria (Sendai et al., 1985).

properties

IUPAC Name

3-methyl-5-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-22-17-9-15(7-8-18(17)28-19(22)25)29(26,27)23-10-14(11-23)24-12-16(20-21-24)13-5-3-2-4-6-13/h2-9,12,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNXVZBZOPEKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.